molecular formula C16H26N4OS B5245830 N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE

N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE

Cat. No.: B5245830
M. Wt: 322.5 g/mol
InChI Key: MCIHINOEJDDSKD-UHFFFAOYSA-N
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Description

N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE: is a chemical compound with the molecular formula C16H26N4OS. It is known for its unique structure, which includes a triazole ring and a sulfanyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the reaction of dicyclohexylamine with 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE
  • N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ACETAMIDE
  • N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSELANYL)ACETAMIDE

Uniqueness

This compound is unique due to its specific combination of a triazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N-dicyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h12-14H,1-11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIHINOEJDDSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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